molecular formula C3H4S2 B14498379 3-Sulfanylprop-2-enethial CAS No. 64174-63-6

3-Sulfanylprop-2-enethial

Cat. No.: B14498379
CAS No.: 64174-63-6
M. Wt: 104.20 g/mol
InChI Key: NVUIJSVMIIVCOQ-UHFFFAOYSA-N
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Description

3-Sulfanylprop-2-enethial is an organic compound characterized by the presence of a sulfanyl group (-SH) attached to a prop-2-enethial backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylprop-2-enethial typically involves the reaction of prop-2-enethial with a thiol reagent under controlled conditions. One common method is the Diels–Alder reaction, where prop-2-enethial reacts with thiol-containing compounds to form the desired product . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylprop-2-enethial undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylprop-2-enethial has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfanylprop-2-enethial involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enethial: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    3-Sulfanylprop-2-enal: Similar structure but with an aldehyde group instead of a thial group.

    3-Sulfanylprop-2-enone: Contains a ketone group, leading to different reactivity and applications.

Uniqueness

3-Sulfanylprop-2-enethial is unique due to the presence of both a sulfanyl group and a thial group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64174-63-6

Molecular Formula

C3H4S2

Molecular Weight

104.20 g/mol

IUPAC Name

3-sulfanylprop-2-enethial

InChI

InChI=1S/C3H4S2/c4-2-1-3-5/h1-4H

InChI Key

NVUIJSVMIIVCOQ-UHFFFAOYSA-N

Canonical SMILES

C(=CS)C=S

Origin of Product

United States

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